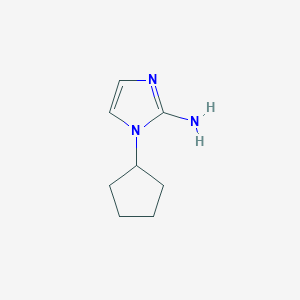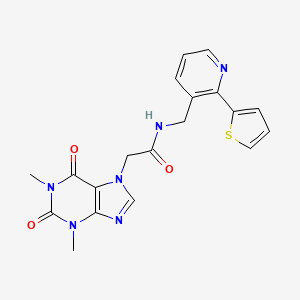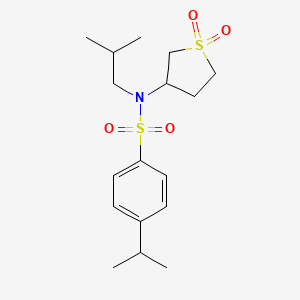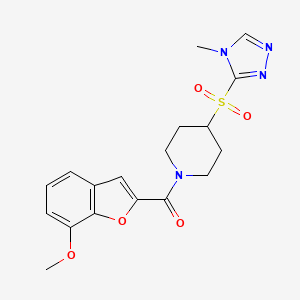![molecular formula C17H12ClN5O2 B2873724 N-(4-chlorophenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1358309-24-6](/img/structure/B2873724.png)
N-(4-chlorophenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-chlorophenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide” is a complex organic compound. It contains a quinoxaline scaffold, which is a type of heterocyclic compound . Quinoxaline has been the subject of extensive research due to its wide range of physicochemical and biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinoxaline core provides a rigid, planar structure, while the various substituents would add complexity and potentially influence the compound’s properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the quinoxaline core and various substituents would likely result in unique properties .Aplicaciones Científicas De Investigación
Synthesis and Positive Inotropic Activity
Research has focused on the synthesis and evaluation of compounds related to N-(4-chlorophenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide for their positive inotropic activity. A study described the synthesis of a series of compounds, including those with structural similarities, which showed favorable inotropic effects compared to the standard drug, milrinone. This indicates potential applications in developing new treatments for heart conditions (Wu et al., 2012).
Diversified Synthesis Approaches
A diversified synthesis method for 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives has been demonstrated, employing a Ugi four-component reaction followed by a copper-catalyzed tandem reaction. This approach facilitates rapid access to structurally varied and complex fused tricyclic scaffolds, hinting at the compound's versatility in creating pharmacologically relevant structures (An et al., 2017).
Antihistaminic and Antiallergic Activities
Studies on derivatives of the this compound framework have shown promising H1-antihistaminic activity, with certain compounds exhibiting significant protective effects in histamine-induced bronchoconstriction models. This suggests potential applications in developing novel antihistamines and antiallergic medications (Gobinath et al., 2015).
Antidepressant and Adenosine Receptor Antagonist Properties
Compounds within this chemical class have been explored for their antidepressant effects and adenosine receptor antagonist properties. Some derivatives have shown to reduce immobility in Porsolt's behavioral despair model in rats, suggesting potential as novel and rapid-acting antidepressant agents. Additionally, their binding affinity to adenosine A1 and A2 receptors underscores their therapeutic potential in treating conditions related to adenosine receptor dysregulation (Sarges et al., 1990).
Anticancer and Antimicrobial Potential
Emerging research on this compound derivatives has shown promising anticancer and antimicrobial activities. Synthesis of novel ureas derived from this compound has led to the identification of candidates with significant cytotoxicity against various cancer cell lines, highlighting its potential in anticancer drug development. Furthermore, antimicrobial evaluations have identified compounds with potent activity, suggesting additional applications in combating infectious diseases (Reddy et al., 2015).
Mecanismo De Acción
Direcciones Futuras
Quinoxaline and its derivatives are a subject of ongoing research due to their wide range of potential applications, including in the development of pharmaceuticals . Therefore, it’s likely that future research will continue to explore the properties and potential uses of compounds like “N-(4-chlorophenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide”.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN5O2/c18-11-5-7-12(8-6-11)20-15(24)9-22-13-3-1-2-4-14(13)23-10-19-21-16(23)17(22)25/h1-8,10H,9H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQORFGOWQBFPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C=NN=C3C(=O)N2CC(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2873643.png)
![6-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2873644.png)
![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-phenylacetamide](/img/structure/B2873646.png)

![(3,4-Dimethoxyphenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2873648.png)






![N-benzyl-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2873659.png)

![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide](/img/structure/B2873661.png)